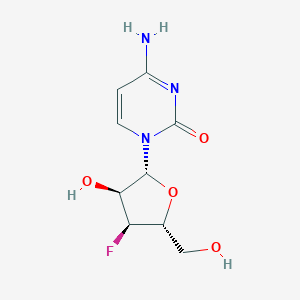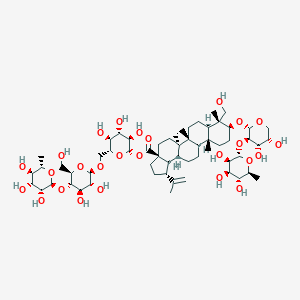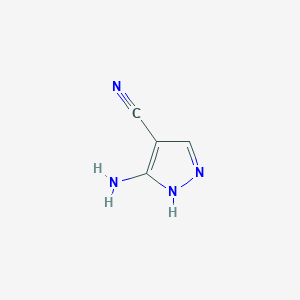
3'-氟代-3'-脱氧胞苷
描述
3’-Fluoro-3’-deoxycytidine is a fluorinated nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific and medical applications.
科学研究应用
3’-Fluoro-3’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated nucleosides and nucleotides.
Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: 3’-Fluoro-3’-deoxycytidine is being explored as a potential antiviral and anticancer agent. Its ability to inhibit DNA synthesis makes it a promising candidate for the treatment of various cancers and viral infections.
Industry: The compound is used in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.
作用机制
Target of Action
3’-Fluoro-3’-deoxycytidine (FdCyd) is a DNA methylation inhibitor . Its primary targets are DNA methyltransferases , enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing the sequence . When methylated, genes can be turned off, and this is a common way to inactivate tumor suppressor genes in cancer .
Mode of Action
FdCyd interacts with its targets by inhibiting their activity, which leads to the demethylation of DNA . This demethylation can reactivate tumor suppressor genes, thereby inhibiting the proliferation of cancer cells . Furthermore, FdCyd activates the DNA damage response pathway . This activation can lead to cell cycle arrest, particularly at the G2/M checkpoint, and upregulation of multiple cancer-related genes .
Biochemical Pathways
The key biochemical pathway affected by FdCyd is the DNA methylation pathway . By inhibiting DNA methyltransferases, FdCyd prevents the addition of a methyl group to the 5C site of the cytosine nucleoside . This action disrupts the normal methylation-demethylation dynamic that is often altered in carcinogenesis . The downstream effect is the reactivation of tumor suppressor genes, which can suppress tumorigenesis .
Pharmacokinetics
The pharmacokinetics of FdCyd involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that many cytidine analogues, like FdCyd, undergo rapid catabolism by cytidine deaminase
Result of Action
The result of FdCyd’s action at the molecular level is the demethylation of DNA and the reactivation of tumor suppressor genes . At the cellular level, this leads to the inhibition of cancer cell proliferation . FdCyd treatment can cause cell cycle arrest at the G2/M checkpoint and upregulate the expression of multiple cancer-related genes .
Action Environment
The action, efficacy, and stability of FdCyd can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cellular environment can affect the metabolism of FdCyd . Additionally, the pH, temperature, and other conditions of the cellular environment can potentially impact the stability and activity of FdCyd
生化分析
Biochemical Properties
3’-Fluoro-3’-deoxycytidine interacts with various enzymes, proteins, and other biomolecules. It is known to have inhibitory activity towards DNA methylation . This property allows it to influence the expression of multiple cancer-related genes .
Cellular Effects
The effects of 3’-Fluoro-3’-deoxycytidine on various types of cells and cellular processes are significant. It has been found to inhibit HCT116 cells at the G2/M checkpoint and up-regulate the expression of multiple cancer-related genes . This could be due to its inhibitory activity towards DNA methylation .
Molecular Mechanism
The molecular mechanism of action of 3’-Fluoro-3’-deoxycytidine involves its interaction with biomolecules and changes in gene expression. It has been found to activate the DNA damage response pathway . This suggests that 3’-Fluoro-3’-deoxycytidine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3’-Fluoro-3’-deoxycytidine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that 3’-Fluoro-3’-deoxycytidine is involved in is currently limited.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3’-deoxycytidine typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 3’-deoxycytidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction proceeds as follows:
Starting Material: 3’-Deoxycytidine
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0°C to room temperature)
The reaction yields 3’-Fluoro-3’-deoxycytidine with high selectivity and purity.
Industrial Production Methods
Industrial production of 3’-Fluoro-3’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
化学反应分析
Types of Reactions
3’-Fluoro-3’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bond.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the formation of the corresponding base and sugar.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as thiols, amines, and alcohols can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 3’ position.
相似化合物的比较
3’-Fluoro-3’-deoxycytidine is unique among fluorinated nucleosides due to its specific structural modification. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with anticancer properties.
2’-Fluoro-2’-deoxycytidine: A related compound with similar antiviral and anticancer activities.
Compared to these compounds, 3’-Fluoro-3’-deoxycytidine offers distinct advantages in terms of selectivity and potency, particularly in its ability to inhibit DNA synthesis and induce cell death in rapidly dividing cells.
属性
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154007 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123402-20-0 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)





